molecular formula C11H12N6O5 B4566943 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B4566943
M. Wt: 308.25 g/mol
InChI Key: PLVCUYDFAFLYPJ-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of nitro groups and methyl groups on the pyrazole rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The methyl groups can be introduced via alkylation reactions using methyl iodide or other methylating agents.

    Coupling Reaction: The final step involves coupling the two pyrazole rings through an ethanone linker, which can be achieved using various coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Similar structure but with different substitution patterns.

    1-(3,5-DIMETHYL-4-AMINO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Contains an amino group instead of a nitro group.

Properties

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O5/c1-6-4-9(16(19)20)13-14(6)5-10(18)15-8(3)11(17(21)22)7(2)12-15/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVCUYDFAFLYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 4
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE

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